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molecular formula C5H3NO3S2 B2937996 Thiophene-2-sulfonyl isocyanate CAS No. 64902-33-6

Thiophene-2-sulfonyl isocyanate

Cat. No. B2937996
M. Wt: 189.2
InChI Key: JBPHCEHVHVSGEP-UHFFFAOYSA-N
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Patent
US06242493B1

Procedure details

A mixture of 2-thiophenesulfonylamide (1.5 g) and oxalyl chloride (6 mL) in 10 mL of 1,2-dichloroethane was refluxed for 14 h. The solvent was removed under vacuum and the crude used as is for the next step.
Name
2-thiophenesulfonylamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([NH-:9])(=[O:8])=[O:7].C(Cl)(=O)[C:11](Cl)=[O:12]>ClCCCl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([N:9]=[C:11]=[O:12])(=[O:8])=[O:7]

Inputs

Step One
Name
2-thiophenesulfonylamide
Quantity
1.5 g
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)[NH-]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)S(=O)(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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